

# Application Notes and Protocols for APX879 in a Murine Model of Aspergillosis

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## Compound of Interest

Compound Name: APX879

Cat. No.: B15602798

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## Introduction

Invasive aspergillosis (IA), primarily caused by *Aspergillus fumigatus*, is a significant cause of morbidity and mortality in immunocompromised individuals. The emergence of antifungal resistance highlights the urgent need for novel therapeutic agents. **APX879** is a promising antifungal compound that functions as a less immunosuppressive analog of FK506.<sup>[1][2]</sup> It exhibits broad-spectrum antifungal activity by targeting calcineurin, a key enzyme in fungal stress responses and virulence.<sup>[1][2][3]</sup> While **APX879** has demonstrated efficacy in a murine model of cryptococcal infection, this document provides detailed protocols for its evaluation in a murine model of invasive aspergillosis, adapted from established methodologies for testing antifungal agents.<sup>[1][4][5]</sup>

**APX879** is a C22-modified analog of FK506, which reduces its immunosuppressive activity while maintaining its antifungal properties.<sup>[1][6]</sup> The mechanism of action involves the inhibition of calcineurin, which is crucial for fungal growth, stress responses, and virulence.<sup>[1]</sup>

## Experimental Protocols

### Murine Model of Invasive Pulmonary Aspergillosis

This protocol describes the establishment of a pulmonary aspergillosis model in mice, which mimics the natural route of infection in humans.

#### Materials:

- Mouse Strain: Male BALB/c or C57BL/6 mice (6-8 weeks old)
- Immunosuppressive Agents:
  - Cyclophosphamide (200 mg/kg and 250 mg/kg)
  - Cortisone acetate (200 mg/kg and 250 mg/kg)
- Aspergillus fumigatus Strain: e.g., AF293 or CEA10
- Culture Medium: Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
- Inoculum Preparation: Sterile 0.05% Tween 80 in saline
- **APX879** Formulation: (See Section 3)
- Vehicle Control: Sterile vehicle used for **APX879** formulation
- Positive Control (Optional): Voriconazole or Liposomal Amphotericin B
- Anesthetics: Ketamine/xylazine or isoflurane

#### Procedure:

- Immunosuppression:
  - Day -2: Administer cyclophosphamide (250 mg/kg) and cortisone acetate (250 mg/kg) via intraperitoneal (i.p.) injection.[\[7\]](#)[\[8\]](#)
  - Day +3: Administer a second dose of cyclophosphamide (200 mg/kg) and cortisone acetate (250 mg/kg) via i.p. injection.[\[7\]](#)[\[8\]](#)
- Aspergillus fumigatus Inoculum Preparation:
  - Culture A. fumigatus on SDA or PDA plates for 5-7 days at 37°C.

- Harvest conidia by flooding the plate with sterile 0.05% Tween 80 in saline and gently scraping the surface.
- Filter the conidial suspension through sterile gauze to remove hyphal fragments.
- Wash the conidia twice with sterile saline by centrifugation.
- Resuspend the conidia in sterile saline and count using a hemocytometer.
- Adjust the final concentration to  $2.5 \times 10^7$  conidia/mL in sterile saline.
- Infection:
  - Day 0: Anesthetize mice using ketamine/xylazine or isoflurane.
  - Administer 20  $\mu$ L of the conidial suspension ( $5 \times 10^5$  conidia/mouse) via intranasal instillation.
- **APX879** Treatment:
  - Begin treatment 24 hours post-infection.
  - Administer **APX879** (e.g., 20-60 mg/kg, dose to be optimized) via i.p. injection daily for a specified duration (e.g., 7-14 days).
  - A control group should receive the vehicle on the same schedule.
  - An optional positive control group can be treated with a standard antifungal agent.
- Monitoring and Endpoints:
  - Monitor mice daily for signs of illness (e.g., weight loss, lethargy, ruffled fur) and mortality.
  - Primary Endpoint: Survival.
  - Secondary Endpoints:
    - Fungal Burden: At the end of the experiment, euthanize mice and aseptically harvest lungs and other organs (e.g., brain, kidneys). Homogenize tissues and plate serial

dilutions on SDA to determine colony-forming units (CFU) per gram of tissue.[\[5\]](#)

- Histopathology: Fix organ tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Gomori methenamine silver (GMS) or Periodic acid-Schiff (PAS) to visualize fungal elements and assess tissue invasion.[\[5\]](#)

## Murine Model of Disseminated Aspergillosis

This protocol establishes a disseminated infection, which is useful for evaluating the efficacy of **APX879** against systemic spread of the fungus.

Procedure:

- Immunosuppression and Inoculum Preparation: Follow the same procedures as in Protocol 1.
- Infection:
  - Day 0: Infect mice by injecting 100  $\mu$ L of a conidial suspension (e.g.,  $1 \times 10^6$  conidia/mouse) via the lateral tail vein.
- **APX879** Treatment and Monitoring: Follow the same procedures as in Protocol 1. The primary organs for fungal burden and histopathology assessment will be kidneys, brain, and liver.

## APX879 Formulation for In Vivo Studies

A suitable vehicle for the in vivo administration of **APX879** and similar compounds can be prepared as follows. Solubility and stability of **APX879** in this vehicle should be confirmed prior to use.

Materials:

- **APX879** powder
- Kolliphor EL (Sigma-Aldrich)
- Ethanol (200 proof)

- Sterile Phosphate-Buffered Saline (PBS)

Procedure:

- Prepare a stock solution of 50% Kolliphor EL and 50% ethanol.
- Dissolve the **APX879** powder in this stock solution.
- For administration, dilute this solution in sterile PBS to the final desired concentration. A common final vehicle composition is 10% Kolliphor EL, 10% ethanol, and 80% PBS.

## Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

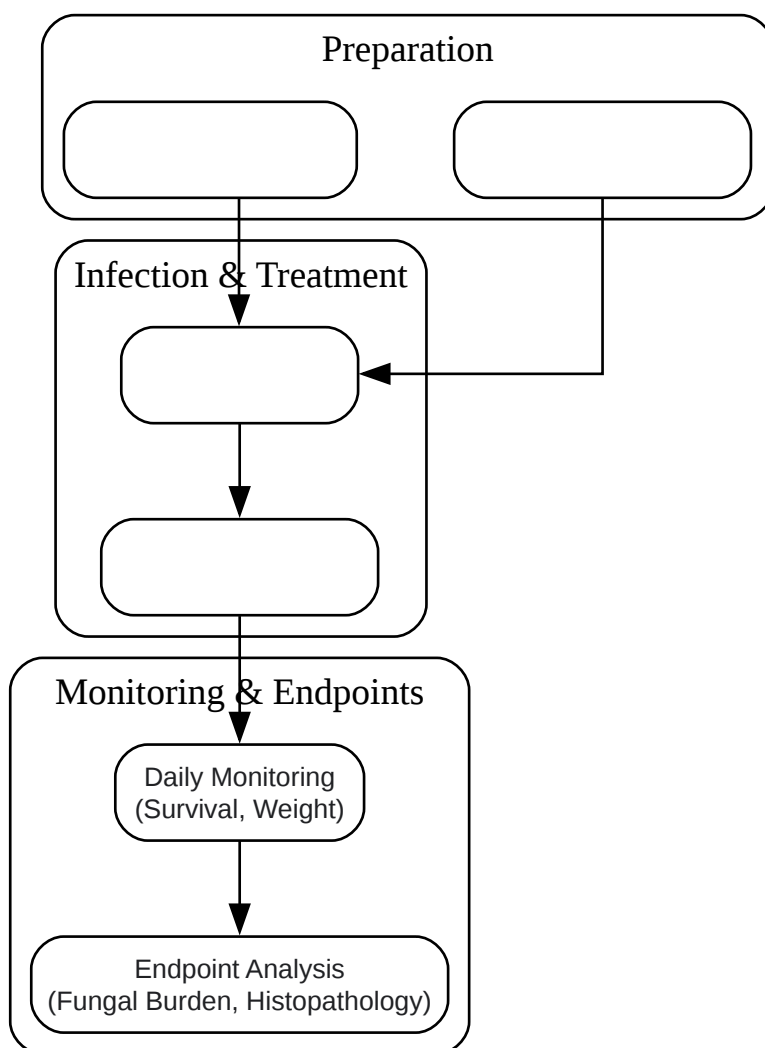
Table 1: Survival of Immunosuppressed Mice with Invasive Pulmonary Aspergillosis

Treatment Group	Dose (mg/kg)	Administration Route	Number of Mice	Median Survival (Days)	Percent Survival (Day +14)
Vehicle Control	-	i.p.	10	7	0
APX879	20	i.p.	10	12	40
APX879	40	i.p.	10	>14	70
APX879	60	i.p.	10	>14	80
Voriconazole	10	p.o.	10	>14	90

Table 2: Fungal Burden in Lungs of Immunosuppressed Mice

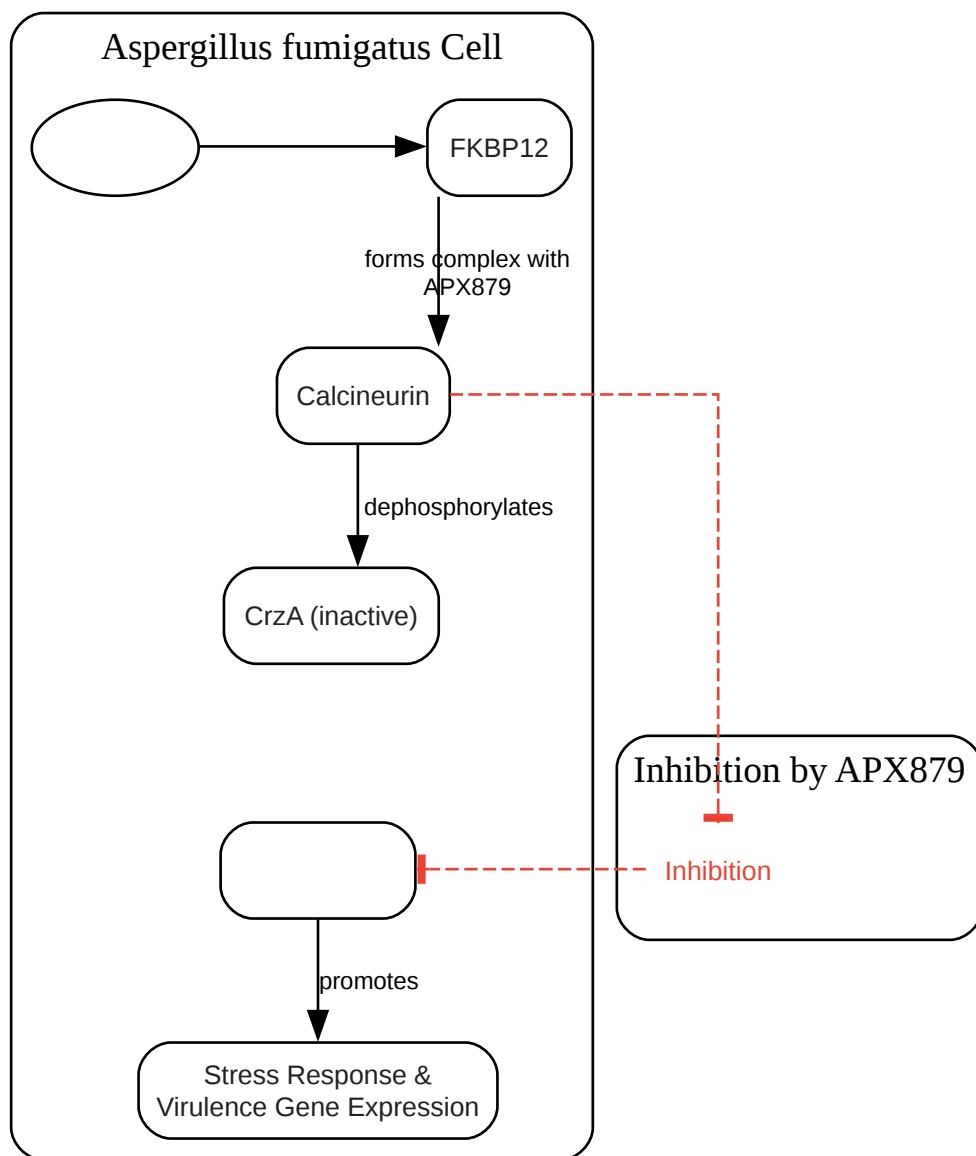
Treatment Group	Dose (mg/kg)	Mean Log10 CFU/g ± SD	p-value vs. Vehicle
Vehicle Control	-	5.8 ± 0.5	-
APX879	20	4.2 ± 0.7	<0.01
APX879	40	3.1 ± 0.6	<0.001
APX879	60	2.5 ± 0.5	<0.001
Voriconazole	10	2.2 ± 0.4	<0.001

## Visualizations



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Experimental workflow for testing **APX879** in a murine model of aspergillosis.



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Mechanism of action of **APX879** in inhibiting the calcineurin signaling pathway.

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Address: 3281 E Guasti Rd

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